Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride
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Overview
Description
Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound with the molecular formula C12H19Br2ClN2OS. This compound is known for its unique structure, which includes a pyridine ring substituted with bromine atoms and an ethanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps One common method includes the reaction of 3,5-dibromopyridine with a suitable alkylating agent to introduce the pentyl chainThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The bromine atoms on the pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine-substituted positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Debrominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The presence of bromine atoms and the ethanethiol group contribute to its reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(5-(3-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(3,5-dichloro-2-pyridyloxy)pentyl)amino-, hydrochloride
Uniqueness
This distinguishes it from similar compounds that may have different halogen substitutions or lack the ethanethiol group .
Properties
CAS No. |
41287-50-7 |
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Molecular Formula |
C12H19Br2ClN2OS |
Molecular Weight |
434.62 g/mol |
IUPAC Name |
2-[5-(3,5-dibromopyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H18Br2N2OS.ClH/c13-10-8-11(14)12(16-9-10)17-6-3-1-2-4-15-5-7-18;/h8-9,15,18H,1-7H2;1H |
InChI Key |
WGCVOMFFZDPNMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCCCCCNCCS)Br.Cl |
Origin of Product |
United States |
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